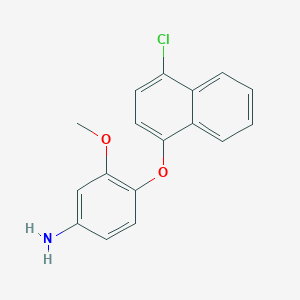![molecular formula C13H14BrNO2 B11836902 Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-: is an organic compound with the molecular formula C19H18BrNO3 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a tetrahydro-2H-pyran-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- typically involves the reaction of 4-bromo-3-hydroxybenzonitrile with tetrahydro-2H-pyran-2-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-bromo-3-hydroxybenzonitrile} + \text{tetrahydro-2H-pyran-2-ylmethanol} \rightarrow \text{benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the nitrile group or other parts of the molecule.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The unique structure allows for modifications that can enhance biological activity and selectivity.
Industry: Industrially, the compound is used in the development of new materials and chemicals. Its reactivity and functional groups make it valuable in the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in binding to enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-2-yloxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile, 4-bromo-3-hydroxy-: This compound lacks the tetrahydro-2H-pyran-2-yloxy group, making it less soluble and potentially less bioavailable.
Benzonitrile, 4-bromo-3-methoxy-: The methoxy group provides different electronic and steric effects compared to the tetrahydro-2H-pyran-2-yloxy group.
Benzonitrile, 4-bromo-3-ethoxy-: Similar to the methoxy derivative, the ethoxy group influences the compound’s properties differently.
Uniqueness: The presence of the tetrahydro-2H-pyran-2-yloxy group in benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- imparts unique solubility and reactivity characteristics. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H14BrNO2 |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
4-bromo-3-(oxan-2-yloxymethyl)benzonitrile |
InChI |
InChI=1S/C13H14BrNO2/c14-12-5-4-10(8-15)7-11(12)9-17-13-3-1-2-6-16-13/h4-5,7,13H,1-3,6,9H2 |
InChI-Schlüssel |
VVEJJZBDVMQCKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2=C(C=CC(=C2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)



![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)

![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)

![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)


![2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol](/img/structure/B11836894.png)
